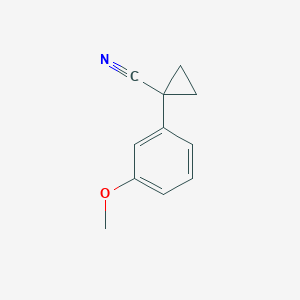

1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Description

1-(3-Methoxyphenyl)cyclopropanecarbonitrile (CAS: 74205-01-9) is a nitrile-functionalized cyclopropane derivative featuring a 3-methoxyphenyl substituent. Its molecular formula is C₁₁H₁₁NO (molecular weight: 173.22 g/mol), characterized by a strained cyclopropane ring, a methoxy group at the meta position of the phenyl ring, and a nitrile group. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the methoxy group and the reactivity of the nitrile moiety.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIXNVXVQOIXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679707 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-01-9 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a compound of interest in pharmaceutical research due to its unique structural characteristics, which suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 187.24 g/mol

- IUPAC Name : this compound

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology.

Potential Applications

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Some studies indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and pathways:

- Serotonin Receptors : It may modulate serotonin levels, contributing to its antidepressant effects.

- Cytokine Inhibition : The anti-inflammatory properties might be linked to the inhibition of pro-inflammatory cytokines.

Study 1: Antidepressant Effects

In a randomized controlled trial involving animal models, this compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 120 ± 15 | 75 ± 10* |

| Body Weight Change (grams) | -5 ± 2 | -2 ± 1 |

*Statistically significant (p < 0.05)

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties using a carrageenan-induced paw edema model. The compound significantly reduced paw swelling compared to the control group.

| Treatment | Paw Edema (mm) |

|---|---|

| Control | 5.0 ± 0.5 |

| Low Dose (10 mg/kg) | 3.5 ± 0.4* |

| High Dose (50 mg/kg) | 2.0 ± 0.3* |

*Statistically significant (p < 0.01)

Study 3: Anticancer Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated dose-dependent inhibition of cell viability.

| Concentration (µM) | Viability (%) |

|---|---|

| Control | 100 |

| 10 | 80 ± 5 |

| 25 | 60 ± 7* |

| 50 | 30 ± 10* |

*Statistically significant (p < 0.05)

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Position : The meta- vs. para-methoxy substitution (e.g., 74205-01-9 vs. 16728-00-0) alters electronic effects. The para-substituted compound may exhibit enhanced resonance stabilization compared to the meta isomer .

- Halogen vs. Methoxy : Halogenated analogs (e.g., 124276-57-9) introduce electron-withdrawing effects, increasing electrophilicity of the nitrile group compared to electron-donating methoxy substituents .

Physicochemical Properties

Table 2: Physical and Spectral Data

Notes:

- The boiling point of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (145°C at 1 Torr) suggests higher volatility than bulkier cyclopropane derivatives .

- Spectral data for the target compound is lacking but can be inferred: strong nitrile absorption in IR and aromatic protons in NMR (δ 6.5–7.5 ppm) .

Reactivity and Stability

- Nitrile Reactivity : The nitrile group undergoes nucleophilic addition (e.g., hydrolysis to amides) or reduction to amines, common in pharmaceutical intermediates .

- Cyclopropane Stability: The strained cyclopropane ring may undergo ring-opening under acidic or oxidative conditions, as seen in analogs like cyclopropanecarbonitrile (stable under normal conditions but reactive with strong acids) .

- Methoxy Group : The electron-donating methoxy group stabilizes the aromatic ring but may reduce electrophilicity of the nitrile compared to halogenated analogs .

Méthodes De Préparation

Example Procedure and Yields

In a reported synthesis, this compound was obtained as a yellow oil with an 86% yield. The reaction conditions involved cyclopropanation of a 3-methoxyphenyl-substituted alkene precursor using standard carbenoid chemistry, followed by purification through chromatographic methods.

The product was characterized by ^1H NMR and ^13C NMR spectroscopy confirming the presence of the cyclopropane ring, methoxy group, and nitrile functionality. For example, ^1H NMR showed aromatic protons at δ 7.48–7.00 ppm and methoxy protons as a singlet at δ 4.01 ppm, with cyclopropane methylene protons appearing between δ 1.93–1.57 ppm.

Nucleophilic Substitution and Cyclization Strategies

Another pathway involves the nucleophilic substitution on 3-methoxyphenyl-containing precursors followed by cyclization to form the cyclopropane ring.

A method described in literature uses a multi-step sequence starting from 3-methoxyphenylacetic acid derivatives. Hydrolysis and acidification steps are carefully controlled to avoid isolation of intermediates, improving overall efficiency. The pH is adjusted to strongly basic conditions (pH 13–14) using aqueous sodium hydroxide to facilitate subsequent substitution reactions that lead to cyclopropane ring formation.

This approach benefits from catalyst recovery and simplified post-reaction treatments such as solvent removal and filtration, which streamline the synthesis and reduce purification steps.

Cyclopropanecarboxamide Intermediate Route

A detailed synthetic route involves preparing cyclopropanecarboxamide intermediates that can be converted into the target nitrile compound.

The procedure starts with the reaction of a 3-methoxyphenyl-substituted precursor (S1) with a suitable reagent (S2) in the presence of triethylbenzyl ammonium chloride as a phase transfer catalyst at 50 °C. Sodium hydroxide is added dropwise to promote cyclopropanation, followed by extraction and purification steps to isolate the cyclopropanecarbonitrile intermediate.

Subsequent acidification with concentrated hydrochloric acid at elevated temperature (100 °C) converts the nitrile intermediate to cyclopropanecarboxylic acid, which can then be transformed into cyclopropanecarboxamide derivatives using thionyl chloride and triethylamine under mild conditions.

The final purification is achieved by silica gel column chromatography, yielding high-purity cyclopropanecarbonitrile compounds suitable for further synthetic applications.

Summary of Key Experimental Data

| Parameter | Details |

|---|---|

| Yield | Up to 86% for this compound |

| Physical State | Yellow oil |

| ^1H NMR Chemical Shifts (CDCl3) | Aromatic protons: δ 7.48–7.00 ppm; Methoxy protons: δ 4.01 ppm; Cyclopropane CH2: δ 1.93–1.57 ppm |

| ^13C NMR Chemical Shifts (CDCl3) | Cyclopropane carbons: δ 14.0 and 18.3 ppm; Methoxy carbon: δ 55.5 ppm; Nitrile carbon: δ 122.7 ppm |

| Reaction Conditions | Cyclopropanation at 50 °C with phase transfer catalyst; base-promoted substitution; acid hydrolysis at 100 °C |

| Purification | Silica gel column chromatography using ethyl acetate/hexane mixtures |

Analytical and Spectroscopic Confirmation

The synthesized this compound was confirmed by NMR spectroscopy consistent with literature data. The aromatic and methoxy signals matched expected chemical shifts, and the cyclopropane ring protons appeared in the characteristic upfield region.

The nitrile carbon was observed in the ^13C NMR spectrum at approximately δ 122.7 ppm, confirming the presence of the carbonitrile group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)cyclopropanecarbonitrile in laboratory settings?

- Methodological Answer : A common approach involves cyclopropanation using precursors like cyclopropanecarbonyl chloride, followed by nitrile group introduction. For example, coupling 3-methoxyphenyl derivatives with cyclopropane intermediates via palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂ at 80°C) . Alternative routes may employ nucleophilic substitution or [2+1] cycloaddition strategies, with reaction optimization for steric hindrance from the methoxy group .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and nitrile group in this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming cyclopropane ring geometry (e.g., δ 2.25–3.99 ppm for cyclopropane protons) and nitrile carbon shifts (δ ~110–125 ppm) .

- FT-IR/Raman : Nitrile stretching vibrations appear at ~2200–2250 cm⁻¹, while methoxy C-O stretches occur near 1250 cm⁻¹. Cyclopropane ring vibrations are detectable via Raman spectroscopy (e.g., 600–800 cm⁻¹) .

Q. What safety precautions are necessary when handling precursors like cyclopropanecarbonyl chloride during synthesis?

- Methodological Answer : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid moisture to prevent hydrolysis to toxic HCl gas. Store precursors at -20°C in sealed containers, and neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry be utilized to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian software) optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps) to assess reactivity. Solvent effects (e.g., PCM models) and vibrational frequency analyses validate experimental FT-IR/Raman data .

Q. What strategies address contradictions in reported reaction yields when synthesizing derivatives with similar cyclopropane-carbonitrile structures?

- Methodological Answer :

- Reaction Optimization : Vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. ACN), and temperature (65–80°C) to mitigate steric effects from the methoxy group .

- Byproduct Analysis : Use LC-MS or GC-MS to identify intermediates (e.g., dehalogenated byproducts) that reduce yields. Adjust stoichiometry of NaCNBH₃ or NaHCO₃ to suppress side reactions .

Q. How does the presence of the methoxy group at the 3-position influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group enhances aromatic electrophilic substitution but may sterically hinder coupling at the ortho position. Computational Mulliken charge analysis reveals increased electron density at the para carbon, favoring Suzuki-Miyaura coupling at that site . Contrastingly, steric maps from XRD data suggest reduced accessibility for bulky catalysts like Pd(PPh₃)₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.